p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Descripción general

Descripción

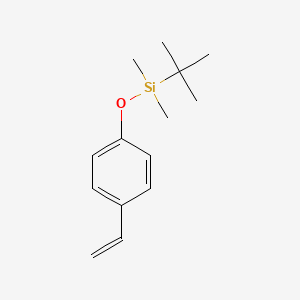

p-(t-Butyldimethylsiloxy)styrene: is an organosilicon compound with the molecular formula C14H22OSi. It is a derivative of styrene, where the para position of the phenyl ring is substituted with a tert-butyldimethylsiloxy group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-(t-Butyldimethylsiloxy)styrene can be synthesized through the condensation reaction between p-vinylphenol and tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an inert solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through distillation or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions:

Cross-Coupling Reactions: p-(t-Butyldimethylsiloxy)styrene is commonly used in Heck and Suzuki cross-coupling reactions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Heck Reaction: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate.

Suzuki Reaction: Palladium catalysts and bases like sodium carbonate are used, with solvents such as tetrahydrofuran or water.

Major Products:

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of p-(t-butyldimethylsiloxy)styrene typically involves the reaction of 4-(t-butyldimethylsilyloxy)benzaldehyde with methyltriphenylphosphonium bromide under anhydrous conditions. This process allows for the formation of the styrene derivative, which can be further polymerized to create various copolymers with unique properties.

Thermoplastic Elastomers (TPEs)

One of the primary applications of this compound is in the synthesis of thermoplastic elastomers, particularly triblock copolymers. These materials exhibit enhanced thermal and oxidative stability, making them suitable for various industrial applications. For instance, polyisobutylene-based TPEs have been utilized as matrices for controlled drug delivery systems and scaffolds in tissue engineering .

| Property | Polyisobutylene-based TPEs |

|---|---|

| Thermal Stability | High |

| Oxidative Stability | High |

| Application Areas | Drug delivery, tissue scaffolds |

Adhesives

This compound is also employed in adhesive formulations due to its excellent thermal and oxidative stability. The compound enhances the performance characteristics of adhesives, making them suitable for demanding applications in construction and automotive industries .

Drug Delivery Systems

The incorporation of this compound into polymer matrices has shown promise in improving the miscibility of hydrophilic drugs within hydrophobic polymer systems. This is crucial for developing effective drug delivery systems where controlled release is required. For example, triblock copolymers containing this compound are being studied for their ability to enhance drug solubility and release rates .

Tissue Engineering

In tissue engineering, this compound-based materials are being investigated as scaffolds that can support cell growth while providing mechanical stability. The unique properties of these polymers allow for customization based on specific tissue requirements .

Controlled Drug Delivery Using TPEs

A study explored the use of poly(styrene-b-isobutylene-b-styrene) triblock copolymers as drug carriers for paclitaxel-eluting coronary stents. The research demonstrated that modifying the end blocks with this compound significantly improved drug-polymer compatibility, enhancing drug release profiles compared to traditional materials .

Adhesive Performance Evaluation

Research conducted on adhesives incorporating this compound highlighted improvements in bond strength and durability under thermal stress conditions. This study emphasized the compound's role in enhancing adhesive formulations for high-performance applications .

Mecanismo De Acción

The mechanism by which p-(t-Butyldimethylsiloxy)styrene exerts its effects is primarily through its participation in cross-coupling reactions. The tert-butyldimethylsiloxy group acts as a protecting group, stabilizing the molecule and allowing for selective reactions at the vinyl group. The palladium-catalyzed cross-coupling reactions involve the formation of a palladium complex with the styrene derivative, followed by the transmetalation and reductive elimination steps to form the final product .

Comparación Con Compuestos Similares

p-Vinylphenol: Similar to p-(t-Butyldimethylsiloxy)styrene but lacks the tert-butyldimethylsiloxy group.

p-(Trimethylsiloxy)styrene: Another derivative of styrene with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.

Uniqueness: this compound is unique due to the presence of the bulky tert-butyldimethylsiloxy group, which provides steric protection and enhances the stability of the molecule. This makes it particularly useful in selective cross-coupling reactions, where other similar compounds might not perform as effectively .

Actividad Biológica

p-(t-BUTYLDIMETHYLSILOXY)STYRENE is a siloxane-modified styrene compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure imparts distinctive physical and chemical properties, which are crucial for its biological activity. This article reviews the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a styrene backbone with a tert-butyldimethylsilyl (TBDMS) group. This modification enhances its hydrophobicity and stability, influencing its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

- Antimicrobial Activity : Research indicates that siloxane compounds exhibit antimicrobial properties, which may be attributed to their ability to disrupt microbial membranes.

- Cell Proliferation Inhibition : Studies have shown that certain siloxane derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy.

- Biocompatibility : The compound's siloxane structure contributes to its biocompatibility, making it suitable for biomedical applications such as drug delivery systems.

Antimicrobial Studies

A study investigating the antimicrobial properties of siloxane compounds found that this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was linked to membrane disruption and interference with cellular processes.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Cancer Cell Studies

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative analysis of this compound with other siloxane compounds showed superior antimicrobial activity against Gram-positive bacteria, highlighting its potential as a biocide in medical applications.

- Case Study on Cancer Treatment : A research project focused on the use of this compound in drug delivery systems for targeted cancer therapy demonstrated enhanced therapeutic efficacy when combined with chemotherapeutic agents.

Propiedades

IUPAC Name |

tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPBMCKCBQURHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84516-63-2 | |

| Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60451332 | |

| Record name | 4-(t-butyldimethylsilyloxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-81-5 | |

| Record name | 4-(t-butyldimethylsilyloxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.